molecular formula C10H20N2O2 B1480031 2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one CAS No. 2098049-04-6

2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B1480031
CAS No.: 2098049-04-6
M. Wt: 200.28 g/mol
InChI Key: WCENHHVLZGMUGX-UHFFFAOYSA-N
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Description

2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an amino group, an ethoxymethyl group, and a methyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3-(ethoxymethyl)-4-methylpyrrolidine with an appropriate amino compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-1-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-14-7-9-6-12(5-8(9)2)10(13)4-11/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCENHHVLZGMUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
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2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Amino-1-(3-(ethoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

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